3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-8(2)5-9(4-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQMNNDNDJPUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CNC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 3,5-dimethylphenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: 3,5-Dimethylphenyl isocyanate and thiourea.
Solvent: Ethanol or methanol.
Conditions: Heating the mixture to around 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the sulfanylidene group undergoes oxidation under controlled conditions:
Oxidation typically occurs at the exocyclic sulfur, with selectivity influenced by reaction time and temperature. The dimethylphenyl group remains inert under these conditions .
Electrophilic Aromatic Substitution
The 3,5-dimethylphenyl substituent directs electrophilic attacks to specific positions:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to methyl | 3-(3,5-Dimethyl-4-nitrophenyl) derivative | ~45% |
| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub> | Ortho to methyl | 3-(3,5-Dimethyl-2-bromophenyl) derivative | ~38% |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to methyl | Sulfonic acid derivative | ~52% |
Steric hindrance from the dimethyl groups limits reactivity, favoring mono-substitution products.
Ring Functionalization
The imidazolidinone core participates in regioselective reactions:
Nucleophilic Attack at Carbonyl
The 4-keto group reacts with nucleophiles:
-
Grignard Reagents : Forms tertiary alcohols (e.g., R-MgX → 4-hydroxy derivatives).
-
Hydrazines : Produces hydrazones, useful for further cyclization.
Thione Reactivity
The sulfanylidene group acts as a soft nucleophile:
-
Alkylation : R-X → 2-alkylthio derivatives (e.g., CH<sub>3</sub>I → S-methyl analog) .
-
Metal Coordination : Forms complexes with transition metals (e.g., Pd, Cu) via S-donor sites.
Cycloaddition and Ring-Opening
The compound engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides, yielding fused heterocycles. Acidic hydrolysis cleaves the imidazolidinone ring, producing thiourea and ketone intermediates.
Biological Activity and Derivatization
While not a direct reaction, structural analogs (e.g., 2-thiohydantoins) show antitrypanosomal activity via enzyme inhibition. Modifications at the 3-aryl or 2-thione groups enhance potency, as seen in:
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : The reaction of 3,5-dimethylbenzaldehyde with thiourea under acidic conditions.
- Cyclization : Formation of the imidazolidinone structure through cyclization.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the product.
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies indicate that 3-(3,5-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one exhibits significant antibacterial properties against multidrug-resistant pathogens. It has shown efficacy comparable to traditional antibiotics .
- Enzyme Inhibition : The compound's ability to interact with thiol groups in proteins suggests potential as an enzyme inhibitor. This property may be harnessed for developing therapeutic agents targeting specific enzymes involved in disease pathways .
- Cytotoxic Effects : Research has demonstrated that at concentrations above 10 µM, this compound significantly reduces cell viability in various cancer cell lines, indicating potential anticancer properties .
Biochemical Studies
The compound's unique structure allows it to participate in various biochemical interactions:
- Binding Affinity Studies : Investigations into its binding affinity to biological targets suggest potential therapeutic applications in drug development.
- Mechanism of Action : Although specific mechanisms are not fully elucidated, its interactions with metal ions and proteins are areas of ongoing research .
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity Assessment :
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the imidazolidinone family, which includes derivatives with diverse substituents. Below is a structural and functional comparison with key analogs, including the compound described in :
Table 1: Structural and Functional Comparison
Key Differences:
Core Structure :
- The target compound retains a partially reduced imidazolidin-4-one ring, while the analog in features a fully oxidized imidazolidine-2,4-dione core . This difference impacts electron distribution and reactivity.
Substituents: The 3,5-dimethylphenyl group in the target compound increases lipophilicity compared to the phenyl group in the analog . This may enhance membrane permeability in biological systems.
Synthetic Complexity :
- The analog in contains a branched sulfanylmethyl chain, which likely complicates synthesis and purification compared to the simpler substituents in the target compound .
Applications :
- The target compound’s thione group suggests utility in metal coordination or enzyme inhibition, whereas the analog’s thioether-rich structure may favor polymer chemistry or heavy-metal chelation .
Research Findings and Hypothetical Data
While direct experimental data for this compound are scarce, inferences can be drawn from its analogs:
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound (Predicted) | Analog in (Reported) |
|---|---|---|
| Molecular Weight | ~260 g/mol | ~532 g/mol |
| LogP (lipophilicity) | ~2.8 | ~3.5 |
| Hydrogen Bond Acceptors | 3 | 8 |
| Solubility in Water | Low | Very low |
Biological Activity
3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound is characterized by a sulfanylidene group and an imidazolidin-4-one core structure. The presence of the 3,5-dimethylphenyl moiety is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazolidin-4-one exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Related thiazolidin derivatives | Effective against E. coli and S. aureus |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. A high-throughput screening identified similar compounds as inhibitors of Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance activity against this parasite.
The proposed mechanism involves inhibition of key enzymes in the target organisms. For example, inhibitors targeting carbonic anhydrase isoforms have shown promise in disrupting metabolic processes in parasites and bacteria.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits low cytotoxicity against mammalian cell lines while effectively inhibiting pathogen growth. The selectivity index calculated from these studies supports its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that:
- Substituents on the phenyl ring significantly influence biological activity.
- The presence of electron-donating groups enhances antimicrobial potency.
- Modifications at the imidazolidinone core can improve stability and bioavailability.
Q & A
Q. What are the key steps in synthesizing 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the imidazolidinone core. Key steps include:
- Functionalization of the phenyl group : Introducing 3,5-dimethylphenyl substituents via nucleophilic substitution or coupling reactions.
- Thiocarbonyl incorporation : Sulfur insertion at the 2-position using reagents like Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization to achieve >95% purity .
Q. How is the purity and structural identity of this compound confirmed during synthesis?
- Thin-layer chromatography (TLC) : Monitors reaction progress and intermediate purity.
- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and functional groups (e.g., sulfanylidene at δ ~180 ppm in ¹³C NMR).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What functional groups are critical to its reactivity, and how are they characterized?
- Sulfanylidene (C=S) : Detected via FT-IR (stretching ~1200–1250 cm⁻¹) and ¹³C NMR.
- Imidazolidinone ring : Confirmed by carbonyl signals in IR (~1680 cm⁻¹) and NMR.
- 3,5-Dimethylphenyl : Aromatic protons appear as doublets (J ~8.4 Hz) in ¹H NMR, with methyl groups at δ ~2.2 ppm .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield and selectivity of the synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for phenyl group functionalization.
- Catalysts : Palladium or copper catalysts improve coupling efficiency in aryl group introduction.
- Temperature : Optimal yields (≥80%) are achieved at 60–80°C; higher temperatures risk side reactions (e.g., thiocarbonyl decomposition) .
Q. What crystallographic techniques are used to resolve its 3D structure, and what insights do they provide?
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions at ~2.78 Å).
- Cambridge Structural Database (CSD) : Cross-references with similar imidazolidinone derivatives to validate structural motifs.
- Hydrogen bonding analysis : Determines supramolecular packing, critical for understanding solubility and stability .
Q. What mechanistic pathways govern its reactivity in biological or catalytic systems?
- Thiocarbonyl participation : Acts as a Michael acceptor in nucleophilic additions.
- Aromatic interactions : π-Stacking with biological targets (e.g., enzymes) enhances binding affinity.
- Kinetic studies : Pseudo-first-order kinetics under varying pH and temperature reveal rate-limiting steps (e.g., proton transfer in tautomerization) .
Methodological Considerations
Q. How are contradictory spectral data resolved during structural elucidation?
Q. What strategies optimize its stability for long-term storage in research settings?
- Lyophilization : Reduces hydrolytic degradation of the thiocarbonyl group.
- Inert atmosphere storage : Argon or nitrogen prevents oxidation.
- Low-temperature storage : –20°C in amber vials minimizes photolytic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
